N,N,2-Trimethylhydrazine-1-carboxamide
Description
N,N,2-Trimethylhydrazine-1-carboxamide is a hydrazine-derived carboxamide characterized by three methyl substituents: two on the nitrogen atoms (N,N-dimethyl) and one on the hydrazine backbone (2-methyl).
Properties
CAS No. |
62917-71-9 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1,1-dimethyl-3-(methylamino)urea |
InChI |
InChI=1S/C4H11N3O/c1-5-6-4(8)7(2)3/h5H,1-3H3,(H,6,8) |
InChI Key |
SSQHORIAYAORNT-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylhydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives. One common method is the amidation of carboxylic acids with hydrazine derivatives under catalytic or non-catalytic conditions . The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives with different functional groups.
Scientific Research Applications
N,N,2-Trimethylhydrazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,2-Trimethylhydrazine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,N,2-Trimethylhydrazine-1-carboxamide with structurally analogous hydrazine carboxamides, highlighting differences in substituents, physical properties, and functional roles.
Structural and Functional Insights
Substituent Effects :
- Methyl vs. Phenyl Groups : The replacement of methyl groups with phenyl rings (e.g., N,N-Diphenylhydrazinecarboxamide) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Trifluoromethyl Derivatives : Compounds like N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit enhanced biological activity due to the electron-withdrawing trifluoromethyl group, which improves receptor binding affinity .
Biological Activity :
- Thiosemicarbazides (e.g., Compounds 3–6) demonstrate high synthetic yields (86–94%) and stability, with applications in triazole-thione synthesis .
- WAY 100635, a piperazine carboxamide derivative, acts as a potent 5-HT₁A receptor antagonist, highlighting the pharmacological relevance of carboxamide scaffolds .
Tetramethylhydrazine-1,2-dicarboxamide’s dual carboxamide groups enable chelation, making it a candidate for coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
